molecular formula C7H2ClF5IN B6350440 2-Chloro-4-iodo-5-pentafluoroethylpyridine CAS No. 1204234-31-0

2-Chloro-4-iodo-5-pentafluoroethylpyridine

Cat. No.: B6350440
CAS No.: 1204234-31-0
M. Wt: 357.44 g/mol
InChI Key: VDFUXOZNZFMDNS-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-pentafluoroethylpyridine is an organic compound with the chemical formula C7H2ClF5IN It is a halogenated pyridine derivative, characterized by the presence of chlorine, iodine, and pentafluoroethyl groups attached to the pyridine ring

Properties

IUPAC Name

2-chloro-4-iodo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5IN/c8-5-1-4(14)3(2-15-5)6(9,10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFUXOZNZFMDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-pentafluoroethylpyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) as a catalyst. The reaction is carried out in N-methyl-2-pyrrolidone (NMP) solvent, resulting in the formation of the desired product with a yield of approximately 30% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-pentafluoroethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium-based catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-iodo-5-pentafluoroethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-pentafluoroethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the pentafluoroethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-iodo-5-trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    2-Chloro-4-iodo-3-trifluoromethylpyridine: Another structural isomer with the trifluoromethyl group in a different position.

    2-Chloro-5-iodopyridine: Lacks the pentafluoroethyl group, making it less electron-withdrawing and potentially less reactive.

Uniqueness

2-Chloro-4-iodo-5-pentafluoroethylpyridine is unique due to the presence of the pentafluoroethyl group, which imparts strong electron-withdrawing properties. This can enhance the compound’s reactivity and influence its interactions in chemical and biological systems, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

2-Chloro-4-iodo-5-pentafluoroethylpyridine is a halogenated pyridine derivative with significant potential in biological applications. This compound, characterized by its unique structure, has garnered attention for its interactions with various biological systems, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

The chemical formula for this compound is C7H2ClF5IN. The presence of chlorine, iodine, and the pentafluoroethyl group contributes to its reactivity and biological activity. The electron-withdrawing properties of the pentafluoroethyl group enhance the compound's ability to interact with biological targets.

The mechanism of action for this compound is primarily based on its ability to modulate the activity of specific enzymes and receptors. The halogen atoms can influence binding affinity and specificity, making it a valuable candidate for drug development. Research indicates that this compound may inhibit certain enzymatic pathways or alter receptor signaling, which can be critical in therapeutic contexts.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on various enzymes. For example, studies have indicated that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its clinical implications.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents supports this hypothesis. For instance, compounds with similar halogenated structures have demonstrated efficacy against a range of bacterial and fungal pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated pyridines, including this compound:

  • Enzyme Interaction Studies : Research published in the Journal of Medicinal Chemistry detailed the compound's interaction with specific enzymes, highlighting its potential as an inhibitor in metabolic pathways .
  • Antimicrobial Efficacy : A study conducted on various halogenated pyridines indicated that compounds like this compound showed promising results against Gram-positive bacteria .
  • Pharmacological Profiling : In vitro assays demonstrated that this compound could affect cell viability in certain cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameChemical StructureNotable Biological Activity
This compoundC7H2ClF5INEnzyme inhibition; potential antimicrobial effects
2-Chloro-4-iodo-5-trifluoromethylpyridineC6H2ClF3INAntimicrobial activity; lower binding affinity
2-Chloro-5-fluoropyridineC5H4ClFKnown for antibacterial properties

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